![molecular formula C25H31NO4 B2965090 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 449765-24-6](/img/structure/B2965090.png)
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class to which this compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
For instance, some THIQs are known to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters . By inhibiting MAO, these compounds can increase the levels of neurotransmitters in the brain, which can have various effects on neurological function and behavior .
Biochemical Pathways
Given the known activities of other thiqs, it is likely that this compound affects pathways related to neurotransmitter metabolism, particularly those involving monoamines such as dopamine and serotonin .
Pharmacokinetics
It is known that the pharmacokinetics of a drug can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the known activities of other thiqs, it is likely that this compound has effects on neurotransmitter levels and neuronal activity .
准备方法
The synthesis of 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its efficiency and convenience in producing chiral tetrahydroisoquinoline derivatives.
化学反应分析
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Suzuki–Miyaura coupling can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
科学研究应用
2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel biologically active compounds with potential therapeutic effects.
Biological Studies: The compound’s diverse biological activities make it a valuable tool for studying various biological processes and pathways.
Pharmaceutical Development: It is used in the development of drugs targeting diseases such as cancer, viral infections, and neurodegenerative disorders.
相似化合物的比较
Similar compounds to 2-cyclopropanecarbonyl-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives such as:
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Known for its use in treating Parkinson’s disease.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in various medicinal chemistry applications.
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Employed in the synthesis of natural products and pharmaceuticals.
属性
IUPAC Name |
cyclopropyl-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-16(2)17-7-9-20(10-8-17)30-15-22-21-14-24(29-4)23(28-3)13-19(21)11-12-26(22)25(27)18-5-6-18/h7-10,13-14,16,18,22H,5-6,11-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRMLJGWQCIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)
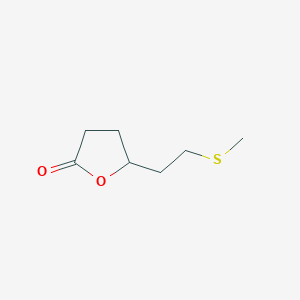
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
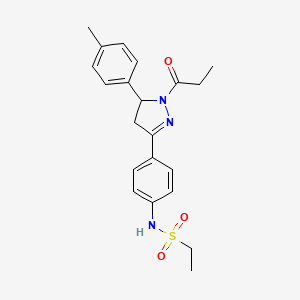
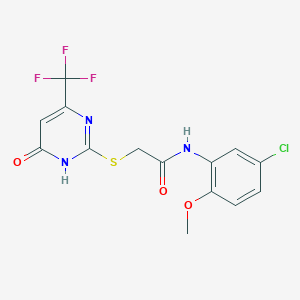
![(2Z)-N-(2H-1,3-benzodioxol-5-yl)-2-[(4-chlorobenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
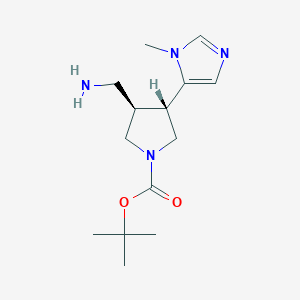
![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B2965027.png)
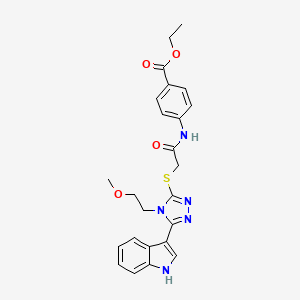
![8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)
